molecular formula C11H22O2Si B1286469 tert-Butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane CAS No. 953390-79-9

tert-Butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane

Cat. No.: B1286469
CAS No.: 953390-79-9
M. Wt: 214.38 g/mol
InChI Key: DQIJILDZEDNAJS-UHFFFAOYSA-N
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Description

tert-Butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane is a chemical compound with the molecular formula C11H22O2Si and a molecular weight of 214.38 g/mol . It is a liquid at room temperature and is often used in organic synthesis due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane typically involves the reaction of tert-butyl dimethylsilyl chloride with 3,6-dihydro-2H-pyran-4-ol in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanols, while reduction yields silanes .

Scientific Research Applications

tert-Butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane has various applications in scientific research:

    Chemistry: It is used as a protecting group for alcohols in organic synthesis.

    Biology: It is used in the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane involves the formation of a stable silyl ether linkage, which protects the hydroxyl group from unwanted reactions. This stability is due to the steric hindrance provided by the tert-butyl group and the electron-donating effects of the dimethylsilyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane is unique due to its ability to form stable silyl ether linkages, making it an excellent protecting group for alcohols in organic synthesis. Its stability and reactivity profile make it a valuable compound in various chemical reactions and applications .

Biological Activity

tert-Butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane (TBPDMS) is a silane compound widely recognized for its applications in organic synthesis, particularly as a protecting group for alcohols. Its unique structure, which combines a tert-butyl group with a 3,6-dihydro-2H-pyran moiety, imparts distinctive chemical properties that are leveraged in various biological and medicinal contexts.

TBPDMS is characterized by the molecular formula C11H22O2SiC_{11}H_{22}O_{2}Si and a molecular weight of approximately 214.38 g/mol. The synthesis typically involves the reaction of tert-butyl dimethylsilyl chloride with 3,6-dihydro-2H-pyran-4-ol in the presence of a base such as triethylamine or imidazole, yielding high purity products suitable for research applications.

Table 1: Comparison of Similar Compounds

Compound NameMolecular FormulaUnique Features
tert-butyl dimethylsilyl etherC8H18OSiC_{8}H_{18}OSiSimpler structure without the pyran ring
3-Methoxy-1-methylpyridin-1-iumC9H10NC_{9}H_{10}NContains nitrogen; used in organic synthesis
1-Tert-butoxycarbonylpiperidineC11H15NO2C_{11}H_{15}NO_{2}Contains a piperidine ring; used in drug synthesis

Biological Activity

The biological activity of TBPDMS is primarily linked to its role in the synthesis of biologically active molecules. It serves as a protective group that enables selective functionalization without interference from hydroxyl groups. This property is crucial in drug development and the creation of complex organic compounds.

The mechanism by which TBPDMS exerts its effects involves the formation of stable silyl ether linkages. These linkages protect hydroxyl groups from unwanted reactions, thus allowing for specific modifications at other sites on the molecule. The steric hindrance provided by the tert-butyl group enhances this protective capability, making it particularly valuable in synthetic chemistry.

Case Studies and Research Findings

Research has demonstrated that compounds synthesized using TBPDMS exhibit significant biological activities. For instance:

  • Antimalarial Activity : A series of compounds derived from pyranones showed promising antimalarial properties against Plasmodium falciparum, with some exhibiting IC50 values below 10 μM .
  • Antituberculosis Activity : Although none of the compounds synthesized in a related study displayed appreciable levels of anti-tuberculosis activity, it was noted that structural modifications could enhance efficacy against Mycobacterium tuberculosis .
  • Cytotoxicity : Studies assessing cytotoxicity revealed that certain derivatives maintained low toxicity profiles while retaining significant biological activity against various pathogens, indicating potential for therapeutic development .

Properties

IUPAC Name

tert-butyl-(3,6-dihydro-2H-pyran-4-yloxy)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2Si/c1-11(2,3)14(4,5)13-10-6-8-12-9-7-10/h6H,7-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIJILDZEDNAJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90579997
Record name tert-Butyl[(3,6-dihydro-2H-pyran-4-yl)oxy]dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953390-79-9
Record name tert-Butyl[(3,6-dihydro-2H-pyran-4-yl)oxy]dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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